molecular formula C11H18Cl2N2 B13897348 3-(1-Aminocyclopentyl)aniline;dihydrochloride

3-(1-Aminocyclopentyl)aniline;dihydrochloride

Katalognummer: B13897348
Molekulargewicht: 249.18 g/mol
InChI-Schlüssel: LEXVZRSTEAILHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Aminocyclopentyl)aniline;dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of aniline, where the amino group is attached to a cyclopentyl ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminocyclopentyl)aniline;dihydrochloride typically involves the reaction of cyclopentylamine with aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of advanced purification techniques ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Aminocyclopentyl)aniline;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aniline compounds. These products have various applications in chemical synthesis and research .

Wissenschaftliche Forschungsanwendungen

3-(1-Aminocyclopentyl)aniline;dihydrochloride is used in a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(1-Aminocyclopentyl)aniline;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical and physiological effects, making it a valuable tool in scientific research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(1-Aminocyclopentyl)aniline;dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique cyclopentyl ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific research applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C11H18Cl2N2

Molekulargewicht

249.18 g/mol

IUPAC-Name

3-(1-aminocyclopentyl)aniline;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11;;/h3-5,8H,1-2,6-7,12-13H2;2*1H

InChI-Schlüssel

LEXVZRSTEAILHO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=CC(=CC=C2)N)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.